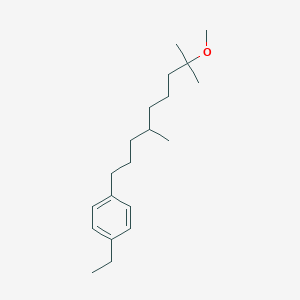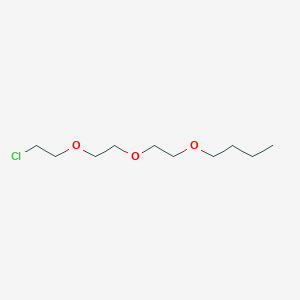
1-(2-(2-(2-Chloroethoxy)ethoxy)ethoxy)butane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(2-(2-Chloroethoxy)ethoxy)ethoxy)butane is an organic compound with the molecular formula C10H21ClO3. It is a member of the ether family, characterized by the presence of an ether functional group (R-O-R’). This compound is notable for its unique structure, which includes a butane backbone with three ethoxy groups and a terminal chloroethoxy group. Its applications span various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(2-(2-Chloroethoxy)ethoxy)ethoxy)butane typically involves the reaction of butane with 2-(2-(2-chloroethoxy)ethoxy)ethanol. The reaction is carried out under controlled conditions, often requiring a catalyst to facilitate the etherification process. The reaction conditions include maintaining a specific temperature and pressure to ensure the desired product yield.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using specialized equipment. The process includes the purification of the final product through distillation or crystallization to achieve the required purity levels for various applications.
Chemical Reactions Analysis
Types of Reactions: 1-(2-(2-(2-Chloroethoxy)ethoxy)ethoxy)butane undergoes several types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as hydroxide ions, to form corresponding alcohols.
Oxidation Reactions: The compound can be oxidized to form various oxidation products, depending on the oxidizing agent used.
Reduction Reactions: Reduction of the compound can lead to the formation of different reduced products.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed:
Substitution: Formation of 1-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)butane.
Oxidation: Formation of carboxylic acids or aldehydes, depending on the extent of oxidation.
Reduction: Formation of corresponding alcohols or alkanes.
Scientific Research Applications
1-(2-(2-(2-Chloroethoxy)ethoxy)ethoxy)butane has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Employed in the study of biochemical pathways and interactions due to its unique structure.
Medicine: Investigated for potential therapeutic applications, including drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-(2-(2-Chloroethoxy)ethoxy)ethoxy)butane involves its interaction with various molecular targets. The chloroethoxy group can participate in nucleophilic substitution reactions, leading to the formation of new compounds. The ether linkages provide stability and flexibility, allowing the compound to interact with different biological and chemical systems. The pathways involved include the formation of intermediates that can further react to produce desired products.
Comparison with Similar Compounds
2-(2-(2-Chloroethoxy)ethoxy)ethanol: A related compound with similar ether linkages but a different terminal group.
1,2-Bis(2-chloroethoxy)ethane: Another compound with multiple chloroethoxy groups, used in different applications.
Triethylene glycol monochlorohydrin: Shares structural similarities but differs in the number of ethoxy groups.
Uniqueness: 1-(2-(2-(2-Chloroethoxy)ethoxy)ethoxy)butane is unique due to its specific arrangement of ethoxy and chloroethoxy groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where other similar compounds may not be suitable.
Properties
CAS No. |
52184-05-1 |
|---|---|
Molecular Formula |
C10H21ClO3 |
Molecular Weight |
224.72 g/mol |
IUPAC Name |
1-[2-[2-(2-chloroethoxy)ethoxy]ethoxy]butane |
InChI |
InChI=1S/C10H21ClO3/c1-2-3-5-12-7-9-14-10-8-13-6-4-11/h2-10H2,1H3 |
InChI Key |
BOLXYTYUHHXGOX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOCCOCCOCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



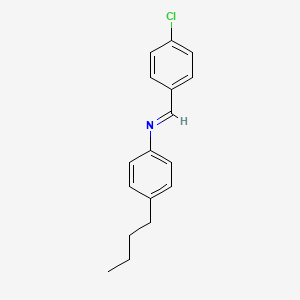
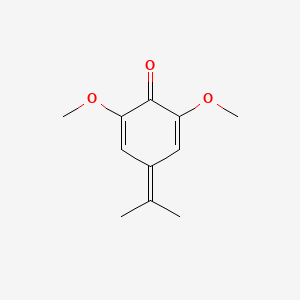
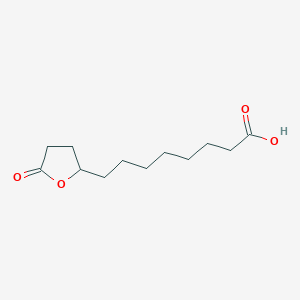
![Heptyl [([1,1'-biphenyl]-4-yl)oxy]acetate](/img/structure/B14644055.png)
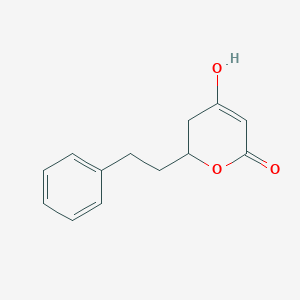
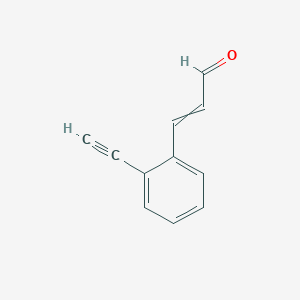
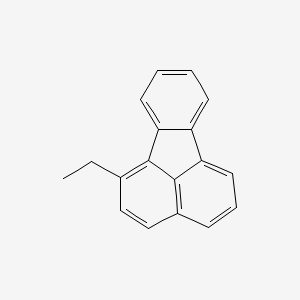
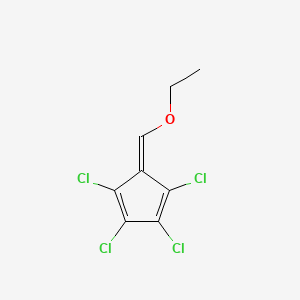
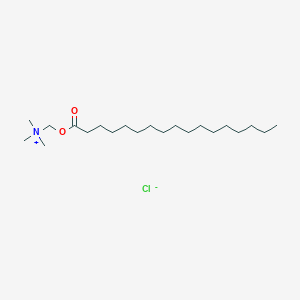
![[2,4,4,4-Tetrafluoro-3-(trifluoromethyl)but-1-en-1-yl]benzene](/img/structure/B14644080.png)
![N-(9-{4-[(Methanesulfonyl)amino]anilino}acridin-4-yl)acetamide](/img/structure/B14644083.png)
![8-[4,4-Bis(4-fluorophenyl)butyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B14644109.png)
